molecular formula C9H7ClO B041604 Cinnamoyl chloride CAS No. 17082-09-6

Cinnamoyl chloride

Cat. No.: B041604
CAS No.: 17082-09-6
M. Wt: 166.6 g/mol
InChI Key: WOGITNXCNOTRLK-VOTSOKGWSA-N
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Description

Cinnamoyl chloride, also known as trans-3-phenylacryloyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a pale yellow crystalline solid that is highly reactive and used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various cinnamic acid derivatives, which are important in the fields of pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

Cinnamoyl chloride interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Cinnamoyl-CoA reductase (CCR), which catalyzes the reduction of hydroxycinnamoyl-CoA esters using NADPH to produce hydroxycinnamyl aldehyde precursors in lignin synthesis . The nature of these interactions involves the reduction of hydroxycinnamoyl-CoA esters to produce hydroxycinnamyl aldehydes .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a pivotal role in directing metabolic flux toward flavonoids and stilbenes or monolignols, hydroxycinnamic acids, and, depending on the species, hydroxycinnamoyl esters .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it hydrogenates hydroxycinnamoyl-CoA thioesters, producing the corresponding hydroxycinnamaldehydes and CoASH in an NADPH-dependent reaction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, it is involved in the biosynthesis of monolignols in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamoyl chloride can be synthesized through several methods:

    From Cinnamic Acid: One common method involves the reaction of cinnamic acid with thionyl chloride, phosphorus pentachloride, or phosphorus trichloride.

    From Silicon Tetrachloride: Another method uses silicon tetrachloride as an acyl chlorination reagent.

Industrial Production Methods:

    Thionyl Chloride Method: In industrial settings, this compound is often produced by reacting cinnamic acid with thionyl chloride. This method is preferred due to its simplicity and high yield.

Chemical Reactions Analysis

Cinnamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Thionyl chloride, phosphorus pentachloride, silicon tetrachloride, alcohols, amines.

    Conditions: Reflux, solvent-free conditions, temperatures ranging from 60-70°C.

Major Products Formed:

    Esters: Ethyl cinnamate, methyl cinnamate.

    Amides: Cinnamides.

    Polymers: Polyvinyl cinnamate.

Mechanism of Action

Cinnamoyl chloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of derivatives with significant biological and industrial applications.

Comparison with Similar Compounds

  • Cinnamic acid
  • Cinnamyl alcohol
  • Cinnamyl chloride
  • Ethyl cinnamate
  • Methyl cinnamate

Properties

IUPAC Name

(E)-3-phenylprop-2-enoyl chloride
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InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGITNXCNOTRLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401312860
Record name trans-Cinnamoyl chloride
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Molecular Weight

166.60 g/mol
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CAS No.

17082-09-6, 102-92-1
Record name trans-Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name 2-Propenoyl chloride, 3-phenyl-
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Record name Cinnamoyl chloride
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Record name Cinnamoyl Chloride
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Record name CINNAMOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

The polymeric main chain having the above repeating structure was synthesized according to the same procedures as described in Example 1. The side chain was synthesized as follows. First, 1 g (0.006 mol) of cinnamic acid was reacted with 0.71 g (0.006 mol) of thionyl chloride in dichloromethane at a temperature of 35° C. for 1 hour to form cinnamoyl chloride. Then, the cinnamoyl chloride was reacted with 0.98 g (0.006 mol) of 4-hydroxybenzoic acid and an aqueous solution of NaOH/DMSO with stirring for 1 hour at a room temperature. The product was again reacted with thionyl chloride in dichloromethane to form a side chain as follows.
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Synthesis routes and methods II

Procedure details

The styrene carboxylic acid copolymer (20.0g) from Example 7(b) was refluxed with stirring for 2 hours in thionyl chloride (300 ml.) containing N,N-dimethylformamide (3.0 ml.). After cooling to room temperature the mixture was filtered and the polymer washed with chloroform (5 × 100 ml., containing 2% v /v ethanol); and dried in vacuo at 40° to constant weight. The title polymer (21.80g) exhibited μ max (Nujol) 1770 and 1738 cm-1 (C=O) and was yellow-green in colour.
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Synthesis routes and methods III

Procedure details

A cinnamic acid is first prepared by reacting a benzaldehyde with malonic acid in pyridine and piperidine. The cinnamic acid is then reacted with thionyl chloride to produce a cinnamoyl chloride derivative. The HE-CelCN is finally synthesized by reacting HE-cellulose with the cinnamoyl chloride derivative in an inert solvent (such as chloroform, nitrobenzene, chlorobenzene, or the like). The reaction mixture is diluted with methanol, filtered, dried in a vacuum, and milled by a vibrating mill, whereupon the CelCN is obtained.
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Synthesis routes and methods IV

Procedure details

As further shown in FIG. 3, the cinnamoyl chloride aziridine intermediate was dissolved in aqueous acetic acid at 0° C., stirred at this temperature for 10 h and worked up as usual. Purification of the crude mixture by column chromatography and crystallization afforded the open chain cinnamoyl chloride intermediate.
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cinnamoyl chloride aziridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cinnamoyl chloride?

A1: The molecular formula of this compound is C9H7ClO, and its molecular weight is 166.62 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A: this compound displays characteristic infrared absorption peaks at 5.92 μ (C=O) and at 6.04 μ (C=C) [].

Q3: Is this compound compatible with organocadmium reagents?

A: Yes, this compound successfully reacts with dialkylcadmium reagents, both under standard conditions and at 0 °C with ferric chloride as a catalyst, to yield alkyl styryl ketones [].

Q4: How does the presence of dimethyl sulfoxide (DMSO) affect the solvolysis of this compound?

A: DMSO significantly accelerates the solvolysis rate of this compound in aqueous acetone and acetonitrile. This effect is attributed to DMSO's basicity, hydrogen bonding capacity, and ability to disrupt the solvation shell of water, thereby promoting the formation of the strong nucleophile OH- [].

Q5: Have there been any quantum mechanical studies on the solvolysis of this compound derivatives?

A: Yes, quantum mechanical models have been employed to investigate the transition state variations during the solvolysis of para-substituted cinnamoyl chlorides in different aqueous binary mixtures [].

Q6: How do substituents on this compound affect its reactivity in solvolysis reactions?

A: Substituents significantly influence the solvolysis rates. Grunwald-Winstein plots for para-substituted cinnamoyl chlorides show dispersions, suggesting the influence of the aromatic ring parameter (I) on the reaction mechanism [].

Q7: How does UV irradiation affect the stability of cinnamoyl-containing compounds?

A: UV irradiation can induce photoisomerization and photodimerization of cinnamate moieties, leading to changes in solubility and other properties [, ]. For instance, UV irradiation of trehalose cinnamoyl ester significantly decreases its solubility in chloroform [], and induces changes in the melting point of cinnamoyl Pluronic F-127 [].

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